Octahydro-2-nitrosocyclopenta[c]pyrrole

Catalog No.
S1552512
CAS No.
54786-86-6
M.F
C7H12N2O
M. Wt
140.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octahydro-2-nitrosocyclopenta[c]pyrrole

CAS Number

54786-86-6

Product Name

Octahydro-2-nitrosocyclopenta[c]pyrrole

IUPAC Name

2-nitroso-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

InChI

InChI=1S/C7H12N2O/c10-8-9-4-6-2-1-3-7(6)5-9/h6-7H,1-5H2

InChI Key

FSCBDDOKZIRLCN-UHFFFAOYSA-N

SMILES

C1CC2CN(CC2C1)N=O

Synonyms

2-Nitroso-octahydrocyclopenta[c]pyrrole; Octahydro-2-nitrosocyclopenta[c]pyrrole; N-Nitroso-3-azabicyclo[3.3.0]octane; 3-Nitroso-3-azabicyclo[3.3.0]octane

Canonical SMILES

C1CC2CN(CC2C1)N=O

Octahydro-2-nitrosocyclopenta[c]pyrrole, also known as 2-nitroso-octahydrocyclopenta[c]pyrrole, is a nitrogen-containing heterocyclic compound with the molecular formula C7H12N2OC_7H_{12}N_2O and a molecular weight of approximately 140.18 g/mol. This compound features a unique structure characterized by a cyclopentane ring fused with a nitrogen-containing heterocycle, which contributes to its chemical reactivity and biological properties. The compound is primarily recognized as an impurity in pharmaceutical formulations, particularly in blood glucose regulators such as gliclazide .

Since octahydro-2-nitrosocyclopenta[c]pyrrole is an impurity, it does not possess any intended biological activity. Its presence in Gliclazide is undesirable and needs to be minimized during manufacturing [].

The chemical reactivity of octahydro-2-nitrosocyclopenta[c]pyrrole is largely attributed to its nitroso group, which can participate in various reactions:

  • Nitrosation Reactions: The nitroso group can react with amines to form N-nitroso compounds, which are significant in the context of pharmacology and toxicology.
  • Reduction Reactions: Under certain conditions, the nitroso group may be reduced to form amines or hydroxylamines.
  • Condensation Reactions: The compound can undergo condensation reactions with carbonyl compounds, leading to the formation of more complex structures.

These reactions are essential for understanding the compound's role in synthetic organic chemistry and its potential implications in drug development.

Several synthesis methods for octahydro-2-nitrosocyclopenta[c]pyrrole have been documented:

  • Nitrosation of Secondary Amines: This method involves treating a secondary amine with nitrous acid under controlled conditions to yield the nitroso derivative.
  • Reaction with Nitrites: The compound can be synthesized by reacting an amine with sodium nitrite in an acidic medium, facilitating the formation of the nitroso group.
  • Acid-Catalyzed Nitrosation: Utilizing acid catalysts can enhance the efficiency of the nitrosation process, allowing for better yields of octahydro-2-nitrosocyclopenta[c]pyrrole .

Octahydro-2-nitrosocyclopenta[c]pyrrole serves primarily as an impurity reference material in pharmaceutical testing. Its role as an impurity in drugs like gliclazide necessitates rigorous quality control measures during drug formulation and manufacturing processes. Additionally, it may be used in research settings to study nitroso compounds and their biological implications .

Octahydro-2-nitrosocyclopenta[c]pyrrole shares structural similarities with several other nitrogen-containing heterocycles. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
Octahydro-2-nitrosocyclopenta[c]pyrroleC7H12N2OContains a nitroso group; known impurity in drugs
N-Nitroso-N-methylureaC3H8N4OKnown carcinogen; simpler structure without cyclic moiety
N-Nitroso-N-ethylureaC4H10N4OSimilar properties; used in toxicology studies
3-Nitro-1H-pyrazoleC3H4N4O2Exhibits different reactivity due to pyrazole ring

The uniqueness of octahydro-2-nitrosocyclopenta[c]pyrrole lies in its specific structural configuration that combines both cyclic and nitrogen functionalities, making it particularly relevant in pharmaceutical contexts where impurities must be rigorously monitored.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

1.5

Appearance

Liquid

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

54786-86-6

Dates

Last modified: 08-15-2023

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